1-(2,5-Difluorophenyl)-2-methylpropan-2-ol
Description
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is a secondary alcohol featuring a difluorophenyl substituent at the 2,5-positions of the aromatic ring and a tertiary alcohol group. For example, it serves as a precursor in the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, a key intermediate in the production of TRK (tyrosine kinase) inhibitors used in cancer therapy . The fluorine atoms on the phenyl ring enhance metabolic stability and influence electronic properties, making it a critical moiety in medicinal chemistry applications.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3 |
InChI Key |
YCMHBELXSOVTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2,5-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,5-difluorobenzene reacts with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol
- Structure: Replaces fluorine atoms with methyl groups on the phenyl ring and introduces an amino (-NH2) group.
- Key Differences: Substituents: Methyl groups (electron-donating) vs. fluorine atoms (electron-withdrawing). Functional Group: The amino group increases polarity and basicity, which may enhance solubility in aqueous media compared to the tertiary alcohol in the difluorophenyl analog.
1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol
- Structure : Methoxy (-OCH3) groups replace fluorine atoms at the 2,5-positions.
- Molecular Weight: Higher molar mass (210.27 g/mol) compared to the difluorophenyl analog (estimated ~174.2 g/mol) due to methoxy groups . Solubility: Increased hydrophilicity from methoxy groups may improve solubility in polar solvents.
2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol
- Structure : Features a diphenyl backbone and an oxazolyl heterocycle, diverging significantly from the difluorophenyl analog.
- Key Differences :
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing vs. Donating Groups : Fluorine and methoxy substituents exhibit opposing electronic effects, influencing reactivity and target interactions.
Biological Relevance : The difluorophenyl derivative’s role in TRK inhibitors underscores the importance of fluorine in enhancing drug stability and potency .
Structural Complexity : Compounds with heterocycles (e.g., oxazole) or chiral centers (e.g., 4S configuration) demonstrate advanced pharmacological tailoring compared to simpler analogs.
Biological Activity
1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse sources.
This compound is characterized by the presence of a difluorophenyl group attached to a tertiary alcohol structure. This unique configuration influences its reactivity and biological interactions. Its molecular formula is C10H12F2O, and it exhibits distinct physicochemical properties that make it suitable for various applications in drug development and synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways. For instance, it has been studied for its potential to interact with enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in pharmaceuticals and agrochemicals .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of similar compounds have demonstrated potent activity against solid tumors in preclinical models .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
- Anticancer Activity Assessment : In another investigation, the compound was tested against MCF-7 breast cancer cells. The findings revealed an IC50 value of 20 µM, indicating moderate potency in inhibiting cell proliferation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among selected compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate (50 µg/mL) | 20 µM |
| 1-(3,5-Difluorophenyl)-2-methylpropan-2-ol | High (25 µg/mL) | 15 µM |
| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | Low (100 µg/mL) | Not determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
